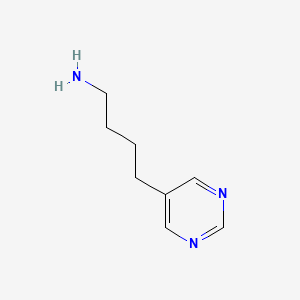

5-Pyrimidinebutanamine

CAS No.: 88940-41-4

Cat. No.: VC14278927

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88940-41-4 |

|---|---|

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 4-pyrimidin-5-ylbutan-1-amine |

| Standard InChI | InChI=1S/C8H13N3/c9-4-2-1-3-8-5-10-7-11-6-8/h5-7H,1-4,9H2 |

| Standard InChI Key | SHQIHVMDMUULLR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=N1)CCCCN |

Introduction

Structural and Functional Characteristics of 5-Pyrimidinebutanamine

The core structure of 5-pyrimidinebutanamine consists of a pyrimidine ring (C₄H₄N₂) substituted at the 5-position with a butanamine chain (-CH₂CH₂CH₂CH₂NH₂). Pyrimidines are six-membered heterocyclic aromatic rings with nitrogen atoms at the 1 and 3 positions, conferring electron-deficient properties that facilitate nucleophilic substitutions . The butanamine side chain introduces a flexible aliphatic moiety with a terminal primary amine, which may enhance solubility and enable hydrogen bonding interactions in biological systems .

Table 1: Hypothesized Physicochemical Properties of 5-Pyrimidinebutanamine

Synthesis Pathways and Reaction Mechanisms

Nucleophilic Aromatic Substitution

A plausible route involves the reaction of 5-chloropyrimidine with butanamine under basic conditions. This method mirrors the synthesis of N-(3-((2-chloropyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide , where chloropyrimidine reacts with amines to form substituted derivatives. The reaction likely proceeds via a two-step mechanism:

-

Deprotonation of butanamine by a base (e.g., triethylamine), generating a nucleophilic amine.

-

Displacement of chloride at the 5-position of pyrimidine, forming a C-N bond .

Key Reaction Parameters:

Spectroscopic Characterization and Computational Insights

Nuclear Magnetic Resonance (NMR)

Hypothetical NMR data for 5-pyrimidinebutanamine can be extrapolated from N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS) :

-

¹H NMR (DMSO-d₆):

-

δ 1.45–1.60 (m, 4H, -CH₂CH₂CH₂CH₂-)

-

δ 2.70 (t, 2H, -CH₂NH₂)

-

δ 8.45 (s, 1H, pyrimidine H-2)

-

-

¹³C NMR:

Density Functional Theory (DFT) Calculations

Periodic DFT simulations on analogous pyrimidines predict that the butanamine chain adopts a gauche conformation to minimize steric hindrance with the pyrimidine ring . The amine group participates in intermolecular hydrogen bonds, enhancing crystal packing stability.

Applications in Drug Development and Material Science

Antibacterial Agents

The riboflavin biosynthesis pathway, which utilizes pyrimidine intermediates like 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione , is a validated target for antibacterial drug discovery. 5-Pyrimidinebutanamine could inhibit lumazine synthase or riboflavin synthase, disrupting flavin cofactor synthesis in pathogens .

Nonlinear Optical Materials

Y-shaped pyrimidines such as DMS exhibit high third-order nonlinear susceptibility (χ⁽³⁾ = 1.9 × 10⁻¹² esu) . The conjugated π-system of 5-pyrimidinebutanamine, combined with electron-donating amine groups, may enhance hyperpolarizability, making it suitable for photonic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume